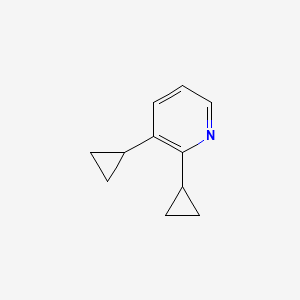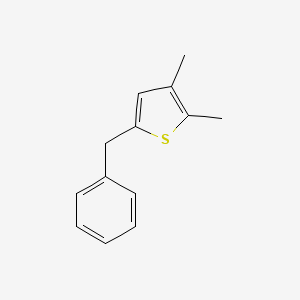
1-Benzyl-5,5-diethyl-2,2-dimethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5,5-diethyl-2,2-dimethylpiperazine is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-5,5-diethyl-2,2-dimethylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-5,5-diethyl-2,2-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine for benzyl substitution; nucleophiles like amines for piperazine ring substitution.
Major Products:
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl or piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5,5-diethyl-2,2-dimethylpiperazine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-5,5-diethyl-2,2-dimethylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-methylpiperazine: Similar structure but with a single methyl group.
1-Benzyl-4-ethylpiperazine: Similar structure but with an ethyl group.
1-Benzyl-4,4-dimethylpiperazine: Similar structure but with two methyl groups.
Uniqueness: 1-Benzyl-5,5-diethyl-2,2-dimethylpiperazine is unique due to its specific combination of benzyl, diethyl, and dimethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C17H28N2 |
|---|---|
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1-benzyl-5,5-diethyl-2,2-dimethylpiperazine |
InChI |
InChI=1S/C17H28N2/c1-5-17(6-2)14-19(16(3,4)13-18-17)12-15-10-8-7-9-11-15/h7-11,18H,5-6,12-14H2,1-4H3 |
InChI-Schlüssel |
AFMFUKWKTXKMGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CN(C(CN1)(C)C)CC2=CC=CC=C2)CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[2-methyl-4-nitro-5-(propan-2-yloxy)phenyl]piperazine](/img/structure/B8718981.png)
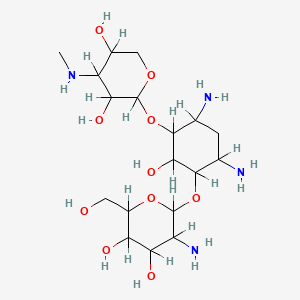
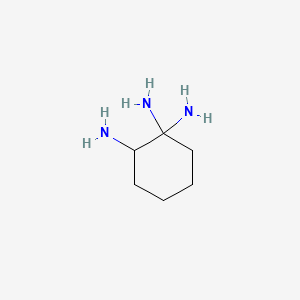

![6-(Chloromethyl)-4-fluorobenzo[d][1,3]dioxole](/img/structure/B8719015.png)
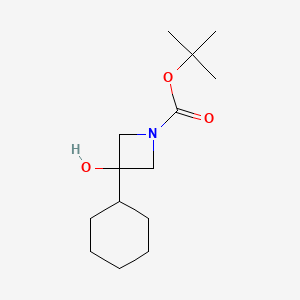
![Methyl 2-[(4-cyanophenyl)methylamino]acetate](/img/structure/B8719021.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)ethyl]furan-2-carboxamide](/img/structure/B8719028.png)
